Ácido filix ABA

Descripción general

Descripción

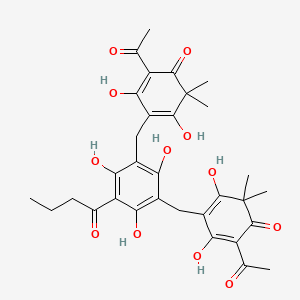

Filixic acid ABA is a natural product isolated from driedopteris crassirhizoma Nakai . It has a molecular weight of 612.63 . It exhibits inhibitory effects on neuraminidase of influenza virus H5N1 . It is also a molluscicidal agent against B. peregrina adult snails .

Molecular Structure Analysis

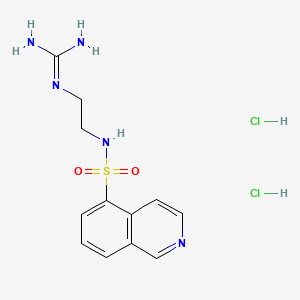

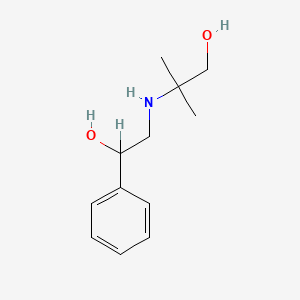

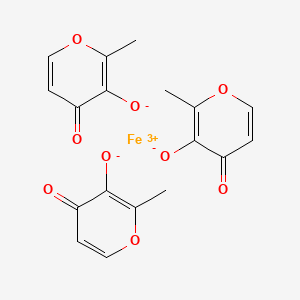

The molecular structure of Filixic acid ABA is represented by the formula C32H36O12 . The IUPAC name is 2-acetyl-6-{3-[(5-acetyl-2,4-dihydroxy-3,3-dimethyl-6-oxo-1,4-cyclohexadien-1-yl)methyl]-5-butyryl-2,4,6-trihydroxybenzyl}-3,5-dihydroxy-4,4-dimethyl-2,5-cyclohexadien-1-one .Physical And Chemical Properties Analysis

Filixic acid ABA has a molecular weight of 612.62 . Its exact mass is 612.22 . The compound is a sesquiterpene with an α,β-unsaturated ketone in the ring and a conjugated diene side-chain .Aplicaciones Científicas De Investigación

Actividad antiviral contra la influenza

Se ha descubierto que el ácido filix ABA exhibe efectos inhibitorios sobre la neuraminidasa (NA) del virus de la influenza (H5N1). Tiene un valor de IC50 de 29,57 ± 2,48 μM, lo que indica un posible uso en el tratamiento de la influenza .

Actividad antiviral contra el coronavirus

La investigación ha demostrado que el ácido filix ABA tiene actividad inhibitoria contra la principal proteasa del SARS-CoV-2. Esto sugiere que podría usarse en el tratamiento de COVID-19 y otras infecciones por coronavirus .

Agente molusquicida

El ácido filix ABA se ha identificado como un agente molusquicida contra los caracoles adultos B. peregrina. Tiene una DL50 de 8,40 ppm y muestra una mortalidad del 100% de B. peregrina a 15 ppm .

Actividad anticancerígena

Si bien no hay estudios específicos disponibles sobre la actividad anticancerígena del ácido filix ABA, se ha informado que el rizoma de Dryopteris crassirhizoma, del cual se deriva el ácido filix ABA, tiene actividad anticancerígena .

Actividad antiinflamatoria

Del mismo modo, se ha informado que el rizoma de Dryopteris crassirhizoma tiene actividad antiinflamatoria . La investigación adicional podría explorar si el ácido filix ABA contribuye a este efecto.

Actividad antibacteriana

También se ha informado que el rizoma de Dryopteris crassirhizoma tiene actividad antibacteriana . Sería interesante investigar si el ácido filix ABA juega un papel en este efecto antibacteriano.

Mecanismo De Acción

Target of Action

Filixic acid ABA exhibits inhibitory effects on neuraminidase of influenza virus H5N1 . It is also a molluscicidal agent against B. peregrina adult snails . These targets play a crucial role in the life cycle of their respective organisms, and inhibiting them can lead to significant effects.

Mode of Action

It is known to inhibit the neuraminidase of the influenza virus, which is a key enzyme in the life cycle of the virus . In the case of B. peregrina adult snails, Filixic acid ABA acts as a molluscicidal agent, leading to mortality .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the influenza virus by inhibiting neuraminidase . In the case of B.

Pharmacokinetics

A study on a related compound, dryocrassin abba, showed good microsomal stability, low herg inhibition, and low cyp450 inhibition . In vivo pharmacokinetic properties of dryocrassin ABBA showed a long half-life (5.5–12.6 h) and high plasma exposure (AUC 19.3–65 μg·h/mL) . While these results cannot be directly applied to Filixic acid ABA, they provide some insight into the potential pharmacokinetic properties of similar compounds.

Result of Action

Filixic acid ABA shows significant biological activity against its targets. It exhibits inhibitory effects on neuraminidase of influenza virus H5N1 . Additionally, it shows 100% mortality of B. peregrina adult snails at a concentration of 15 ppm .

Action Environment

The action of Filixic acid ABA can be influenced by various environmental factors. For instance, the compound’s efficacy as a molluscicidal agent may be affected by the presence of other substances in the environment . Similarly, the compound’s antiviral activity could be influenced by factors such as the viral load and the presence of other antiviral agents . .

Safety and Hazards

Filixic acid ABA should be handled with care. Contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation should also be avoided. Prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse. After handling, thorough washing is recommended .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Filixic acid ABA interacts with neuraminidase, an enzyme of the influenza virus H5N1 . The nature of this interaction is inhibitory, with Filixic acid ABA reducing the activity of neuraminidase .

Cellular Effects

Filixic acid ABA has been shown to exhibit inhibitory effects on neuraminidase of influenza virus H5N1 . This suggests that Filixic acid ABA may influence cell function by interfering with the activity of this enzyme, potentially impacting cell signaling pathways, gene expression, and cellular metabolism related to viral infection.

Molecular Mechanism

It is known to inhibit the activity of neuraminidase, an enzyme of the influenza virus H5N1 . This suggests that Filixic acid ABA may bind to neuraminidase, preventing it from performing its normal function.

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of Filixic acid ABA in laboratory settings. It is known that Filixic acid ABA exhibits inhibitory effects on neuraminidase of influenza virus H5N1 .

Metabolic Pathways

Given its inhibitory effects on neuraminidase, it may play a role in pathways related to viral infection and immune response .

Propiedades

IUPAC Name |

2-acetyl-4-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36O12/c1-8-9-18(35)21-23(37)14(10-16-25(39)19(12(2)33)29(43)31(4,5)27(16)41)22(36)15(24(21)38)11-17-26(40)20(13(3)34)30(44)32(6,7)28(17)42/h36-42H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSLYJLZKAMWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)